N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide
Description
N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide is a complex organic compound featuring an imidazole ring, a phenyl group, and a piperidine ring
Properties
IUPAC Name |
N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-14-7-3-6-13(20-14)16(22)19-10-11-4-1-2-5-12(11)15-17-8-9-18-15/h1-2,4-5,8-9,13H,3,6-7,10H2,(H,17,18)(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMAEAJYGZFONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C(=O)NCC2=CC=CC=C2C3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazole derivative, which is then coupled with a phenylmethyl group
Imidazole Derivative Synthesis: The imidazole ring can be synthesized using a cyclization reaction involving an aldehyde and an amine under acidic conditions.
Coupling Reaction: The imidazole derivative is then coupled with a phenylmethyl halide in the presence of a base such as potassium carbonate to form the intermediate compound.
Piperidine Ring Formation: The intermediate is then subjected to a cyclization reaction to form the piperidine ring, often using a reducing agent like sodium borohydride.
Carboxamide Introduction: Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like potassium carbonate or sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors, potentially serving as a lead compound for drug development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The phenyl and piperidine groups may enhance binding affinity and selectivity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-6-oxopiperidine-2-carboxylate
- N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-6-oxopiperidine-2-thioamide
Uniqueness
N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency or selectivity in its biological activities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
